molecular formula C22H25NO4 B7962065 Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate

Cat. No.: B7962065
M. Wt: 367.4 g/mol
InChI Key: AQYKCRJYWWRRMU-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate typically involves the protection of the amino group of hexanoic acid with the Fmoc group. This can be achieved through the reaction of hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the Fmoc group is removed, allowing the free amine to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate is unique due to its specific structure, which combines the Fmoc protecting group with a hexanoic acid derivative. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis .

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)26-2)23-22(25)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,23,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYKCRJYWWRRMU-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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